molecular formula C7H8N2O2 B2438942 N-(1,2-Oxazol-4-ylmethyl)prop-2-enamide CAS No. 2141004-00-2

N-(1,2-Oxazol-4-ylmethyl)prop-2-enamide

Cat. No.: B2438942
CAS No.: 2141004-00-2
M. Wt: 152.153
InChI Key: UTUJLICZAYEEDB-UHFFFAOYSA-N
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Description

N-(1,2-Oxazol-4-ylmethyl)prop-2-enamide is a chemical compound characterized by the presence of an oxazole ring attached to a prop-2-enamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

it is likely that large-scale synthesis would involve similar reaction conditions as those used in laboratory settings, with additional steps for purification and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(1,2-Oxazol-4-ylmethyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxazole derivatives with different functional groups.

    Reduction: Reduction reactions can convert the oxazole ring to other heterocyclic structures.

    Substitution: The compound can participate in substitution reactions where functional groups on the oxazole ring or the prop-2-enamide group are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with hydroxyl or carbonyl groups, while reduction can produce saturated heterocycles.

Scientific Research Applications

N-(1,2-Oxazol-4-ylmethyl)prop-2-enamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1,2-Oxazol-4-ylmethyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes and receptors, potentially inhibiting or activating biological processes. Detailed studies on its mechanism of action are limited, highlighting the need for further research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxazole derivatives such as N-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]prop-2-enamide and N-((2-Methyl-4-oxopentan-2-yl)prop-2-enamide).

Uniqueness

N-(1,2-Oxazol-4-ylmethyl)prop-2-enamide is unique due to its specific structure, which combines an oxazole ring with a prop-2-enamide group. This unique structure may confer distinct chemical and biological properties compared to other oxazole derivatives.

Properties

IUPAC Name

N-(1,2-oxazol-4-ylmethyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-2-7(10)8-3-6-4-9-11-5-6/h2,4-5H,1,3H2,(H,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTUJLICZAYEEDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1=CON=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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